molecular formula C8H16OS B8629454 2-Ethylmercapto cyclohexanol

2-Ethylmercapto cyclohexanol

Cat. No. B8629454
M. Wt: 160.28 g/mol
InChI Key: GHIANSMRVHNBTE-UHFFFAOYSA-N
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Patent
US04297439

Procedure details

Following the addition of 4 ml of DBN (1,5-diazabicyclo-[4,3,0]-non-5-ene), 98.1 g (1 mole) of cyclohexane oxide (Aldrich) were added dropwise to 65 g of ethane thiol (1.05 moles) in 300 ml of methanol. The mixture was kept under reflux overnight in a steam bath, the reflux temperature rising from 325° K. to 338° K. After adjustment to pH~8 with carbon dioxide, the methanol was distilled off and the residue was fractionated in vacuo.
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
98.1 g
Type
reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N12CCCC1=NCCC2.[CH2:10]1[CH2:15][CH:14]2[O:16][CH:13]2[CH2:12][CH2:11]1.[CH2:17]([SH:19])[CH3:18]>CO>[CH2:17]([S:19][CH:14]1[CH2:15][CH2:10][CH2:11][CH2:12][CH:13]1[OH:16])[CH3:18]

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
N12CCCN=C2CCC1
Name
Quantity
98.1 g
Type
reactant
Smiles
C1CCC2C(C1)O2
Step Two
Name
Quantity
65 g
Type
reactant
Smiles
C(C)S
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight in a steam bath
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
rising from 325° K
CUSTOM
Type
CUSTOM
Details
to 338° K
DISTILLATION
Type
DISTILLATION
Details
After adjustment to pH~8 with carbon dioxide, the methanol was distilled off

Outcomes

Product
Name
Type
Smiles
C(C)SC1C(CCCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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